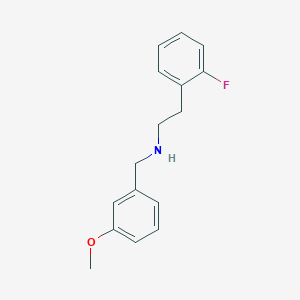![molecular formula C15H22N2O2 B4651732 N-[2-(isobutyrylamino)phenyl]pentanamide](/img/structure/B4651732.png)
N-[2-(isobutyrylamino)phenyl]pentanamide
Descripción general
Descripción
N-[2-(isobutyrylamino)phenyl]pentanamide, also known as IBUPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. IBUPA is a derivative of N-phenylpentanamide and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-[2-(isobutyrylamino)phenyl]pentanamide is not fully understood, but it is believed to involve the binding of N-[2-(isobutyrylamino)phenyl]pentanamide to proteins and the modulation of their activity. N-[2-(isobutyrylamino)phenyl]pentanamide has been shown to inhibit the activity of HDAC6 by binding to its catalytic domain. The inhibition of HDAC6 activity results in the accumulation of acetylated proteins, which can lead to changes in gene expression and protein degradation.
Biochemical and Physiological Effects
N-[2-(isobutyrylamino)phenyl]pentanamide has been shown to have biochemical and physiological effects on cells and tissues. N-[2-(isobutyrylamino)phenyl]pentanamide has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. N-[2-(isobutyrylamino)phenyl]pentanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(isobutyrylamino)phenyl]pentanamide has several advantages for lab experiments, including its ability to bind to proteins and modulate their activity, its potential applications in biomedical research, and its relatively simple synthesis method. However, N-[2-(isobutyrylamino)phenyl]pentanamide also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-[2-(isobutyrylamino)phenyl]pentanamide, including the development of more efficient synthesis methods, the identification of new protein targets, and the evaluation of its potential therapeutic applications. N-[2-(isobutyrylamino)phenyl]pentanamide has shown promise as a potential anticancer and anti-inflammatory agent, and further research is needed to determine its efficacy and safety in vivo. Additionally, the development of N-[2-(isobutyrylamino)phenyl]pentanamide derivatives with improved solubility and selectivity could lead to the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, N-[2-(isobutyrylamino)phenyl]pentanamide is a chemical compound that has potential applications in biomedical research due to its ability to bind to proteins and modulate their activity. N-[2-(isobutyrylamino)phenyl]pentanamide has been shown to have biochemical and physiological effects on cells and tissues, and it has potential therapeutic applications as an anticancer and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of N-[2-(isobutyrylamino)phenyl]pentanamide and to evaluate its efficacy and safety in vivo.
Aplicaciones Científicas De Investigación
N-[2-(isobutyrylamino)phenyl]pentanamide has shown potential applications in biomedical research due to its ability to bind to proteins and modulate their activity. N-[2-(isobutyrylamino)phenyl]pentanamide has been found to bind to the protein FKBP12, which is involved in the regulation of cell growth and differentiation. N-[2-(isobutyrylamino)phenyl]pentanamide has also been shown to inhibit the activity of the protein HDAC6, which is involved in the regulation of gene expression and protein degradation.
Propiedades
IUPAC Name |
N-[2-(2-methylpropanoylamino)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-5-10-14(18)16-12-8-6-7-9-13(12)17-15(19)11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZYXOWVPUDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-methylpropanoyl)amino]phenyl}pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4651656.png)
![N~2~-benzyl-N~1~-(3,5-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4651658.png)
![6-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4651673.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4651678.png)
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4651679.png)
![methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4651684.png)
![4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4651690.png)

![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4651696.png)
![6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4651702.png)

![4-(4,6-dimethyl-2-pyridinyl)-4-azatricyclo[5.2.2.0~2,6~]undecane-3,5-dione](/img/structure/B4651710.png)

![2-[(4-bromophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4651733.png)